
5-(4-aminophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione
Description
5-(4-Aminophenoxy)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aminophenoxy group attached to a dihydroisoindole-dione core, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C20H14N2O3 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
5-(4-aminophenoxy)-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O3/c21-13-6-8-15(9-7-13)25-16-10-11-17-18(12-16)20(24)22(19(17)23)14-4-2-1-3-5-14/h1-12H,21H2 |
InChI Key |
BUJVLNOOZZQRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminophenoxy)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves a multi-step process. One common method includes the reaction of 4-aminophenol with phthalic anhydride to form an intermediate, which is then reacted with phenylhydrazine under controlled conditions to yield the final product . The reaction conditions often require precise temperature control and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenoxy)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-(4-Aminophenoxy)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-(4-aminophenoxy)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenoxy)-2,6-dimethylaniline: Another compound with an aminophenoxy group, used in the synthesis of polyimides.
4-(4-Aminophenoxy)phthalonitrile: Known for its use in the preparation of phthalonitrile resins.
Uniqueness
5-(4-Aminophenoxy)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique dihydroisoindole-dione core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.